
1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole" is a derivative of tetrazole, a class of compounds known for their high nitrogen content and potential applications in energetic materials. Tetrazoles are of interest in various fields due to their stability and energy content, which are important for applications such as gun propellants and explosives .
Synthesis Analysis
While the provided data does not directly describe the synthesis of "this compound," it does offer insights into the synthesis of related heterocyclic compounds. For instance, the synthesis of geminal bis(heteroarylium) salts from 5-amino-1-methyl-1H-1,2,4-triazole under mild, neutral conditions indicates that similar conditions could potentially be applied to synthesize the dichlorophenyl tetrazole derivatives . Additionally, the synthesis of bis(3-chlorophenyl) compounds with triazole rings suggests that chlorinated phenyl groups can be incorporated into heterocyclic structures, which is relevant for the dichlorophenyl groups in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic methods and X-ray diffraction crystallography. For example, the crystal structure of a bis(3-chlorophenyl) triazole compound was determined, which could provide a basis for understanding the structural aspects of the dichlorophenyl tetrazole compound . The importance of intermolecular interactions in stabilizing the molecular conformation and packing is also highlighted, which could be relevant for the tetrazole derivative .
Chemical Reactions Analysis
The data does not provide specific information on the chemical reactions of "this compound." However, the study of related heterocyclic compounds, such as the formation of geminal bis(heteroarylium) salts, suggests that the tetrazole compound may also undergo reactions that lead to the formation of salts or complexes with other molecules . The equilibrium between different tautomers of triazole and their isolation as complexes indicates that the tetrazole compound may also exhibit tautomeric behavior and form complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly discussed in the provided data. However, the synthesis and characterization of energetic derivatives of tetrazole and triazole compounds, combining the advantages of both rings, suggest that the target compound may also possess high nitrogen content and energetic properties suitable for applications in propellants and explosives . The density and crystal packing of related compounds provide insights into the likely solid-state properties of the tetrazole derivative .
Applications De Recherche Scientifique
Environmental Toxicity and Pharmacology
Research has explored the implications of chlorophenyl compounds, such as DDT and its metabolites (DDT and DDE), which act as endocrine disruptors in humans and wildlife. Such studies highlight the environmental persistence, bioaccumulation through the food chain, and impact on reproductive and immune systems due to estrogen-disrupting action. These insights into the environmental and biological effects of chlorophenyl compounds could offer a parallel understanding of the environmental fate and biological interactions of "1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole" (Burgos-Aceves et al., 2021).
Organic Synthesis and Chemical Properties
The synthesis and application of triazole derivatives, including various triazole families such as 1H-1,2,3-triazoles, have been extensively studied. These compounds exhibit a broad range of biological activities, suggesting potential pharmaceutical, agricultural, or industrial applications. Triazoles have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. This area of research may align with the chemical reactivity and potential applications of "this compound" in creating new materials or bioactive molecules (Ferreira et al., 2013).
Environmental Remediation
The role of certain compounds in environmental remediation, particularly in the treatment of organic pollutants, has been a subject of investigation. Enzymatic approaches using redox mediators have shown promise in enhancing the degradation efficiency of recalcitrant compounds. Understanding the interactions and effectiveness of specific chemical structures in these processes could provide insight into the potential environmental applications of "this compound" for pollution treatment or bioremediation efforts (Husain & Husain, 2007).
Propriétés
IUPAC Name |
1,5-bis(3,4-dichlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4N4/c14-9-3-1-7(5-11(9)16)13-18-19-20-21(13)8-2-4-10(15)12(17)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPXFQFVVHCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)
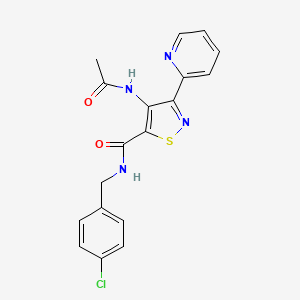
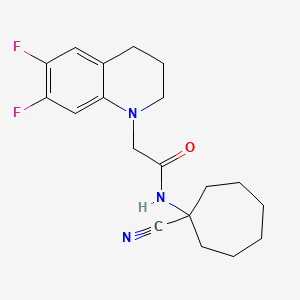
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)
![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)
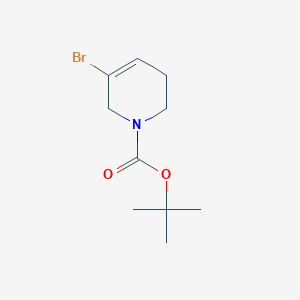
![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)
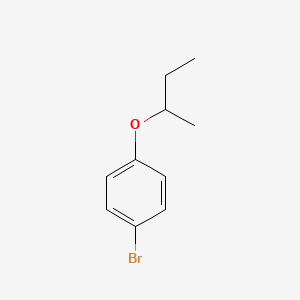
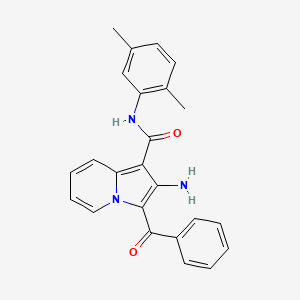
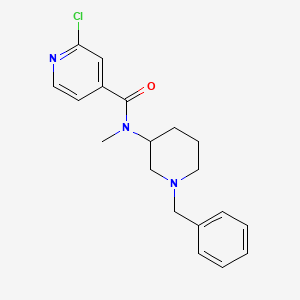
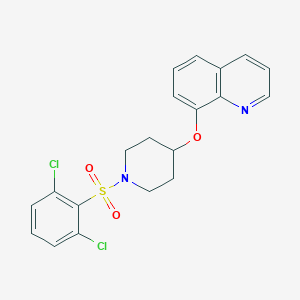
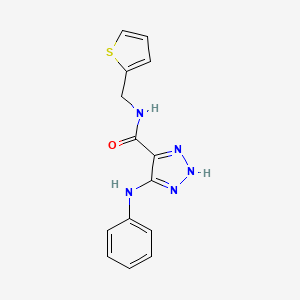
![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)